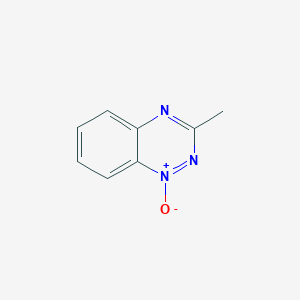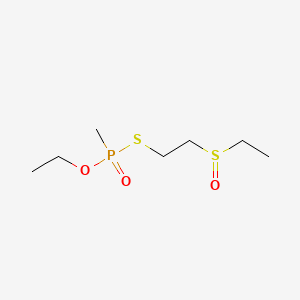
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester is an organophosphate compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a phosphonothioic acid core with methyl, O-ethyl, and S-(2-(ethylsulfinyl)ethyl) ester groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester typically involves the reaction of methyl phosphonothioic acid with ethyl alcohol and 2-(ethylsulfinyl)ethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phosphonothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester can be compared with other similar organophosphate compounds, such as:
- Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
- O-Ethyl methylphosphonothioic acid
- Phosphonothioic acid, methyl-, S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and applications. The unique combination of the ethylsulfinyl group in this compound distinguishes it from other related compounds, providing it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53151-68-1 |
|---|---|
Molekularformel |
C7H17O3PS2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-[ethoxy(methyl)phosphoryl]sulfanyl-2-ethylsulfinylethane |
InChI |
InChI=1S/C7H17O3PS2/c1-4-10-11(3,8)12-6-7-13(9)5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
IYAYLAAEDVOKMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)SCCS(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


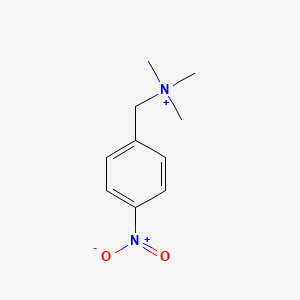
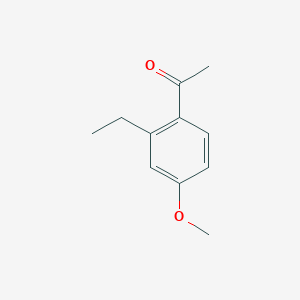
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
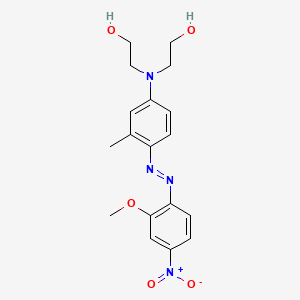
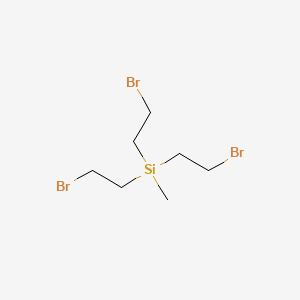
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
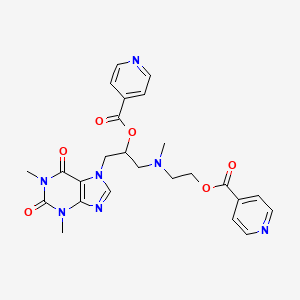
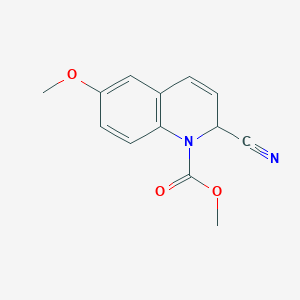
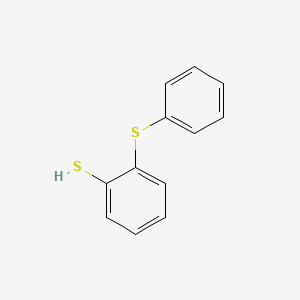
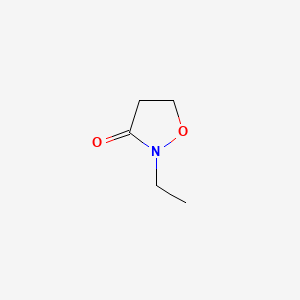
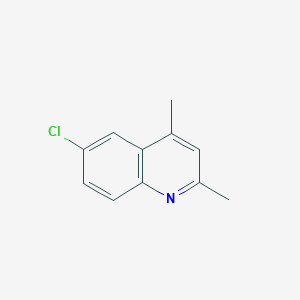
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)

